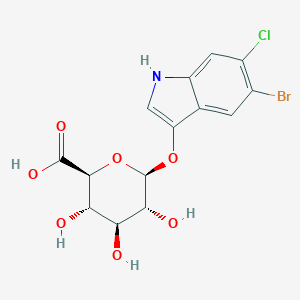
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide
Vue d'ensemble
Description
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is a useful research compound. Its molecular formula is C14H13BrClNO7 and its molecular weight is 422.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is the enzyme β-glucuronidase . This enzyme is produced by the E. coli bacterium and plays a crucial role in the hydrolysis of glucuronides, a step in the metabolism of various substances.
Mode of Action
This compound acts as a chromogenic substrate for β-glucuronidase . When the enzyme comes into contact with this compound, it catalyzes its hydrolysis. This interaction results in the release of a magenta-colored compound , making it easy to visually detect the presence and activity of the enzyme.
Result of Action
The enzymatic action of β-glucuronidase on this compound results in the production of a magenta-colored compound . This color change provides a visual indication of the presence and activity of β-glucuronidase. In a broader context, this can be used to detect E. coli contamination in food, water, and the urinary tract .
Analyse Biochimique
Biochemical Properties
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide interacts with the enzyme β-glucuronidase . This enzyme catalyzes the hydrolysis of this compound, leading to the release of a magenta color . This interaction is specific and allows for the detection of β-glucuronidase activity in various biological systems.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for β-glucuronidase . The presence of this compound can be used to monitor the activity of β-glucuronidase within cells. The generation of the magenta color upon hydrolysis provides a visual indicator of enzyme activity and can influence cellular processes related to β-glucuronidase function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with β-glucuronidase . The enzyme cleaves the glucuronide moiety of this compound, resulting in the release of a magenta chromophore . This reaction is specific to β-glucuronidase, allowing for targeted detection of this enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. The compound is stable under normal conditions . Upon addition to a system containing β-glucuronidase, the hydrolysis reaction occurs, and the magenta color develops over time . The intensity of the color can be used to monitor the progress of the reaction and the activity of the enzyme.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of β-glucuronidase . The enzyme cleaves the glucuronide group from this compound, a reaction that is part of the larger glucuronidation pathway in the body.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZVSOQUFLIBJQ-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370004 | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144110-42-9 | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


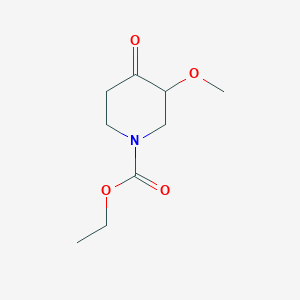
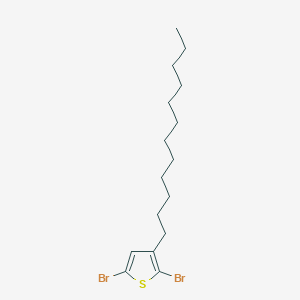
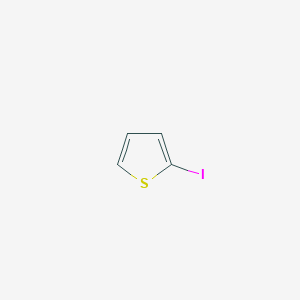
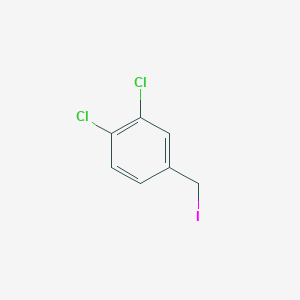
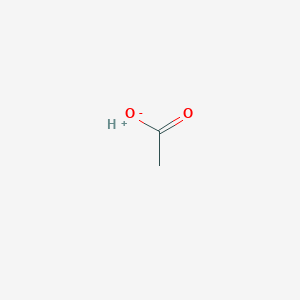
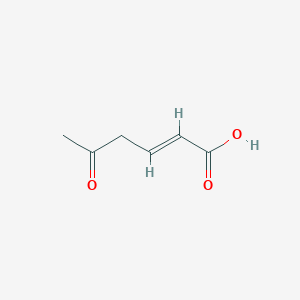
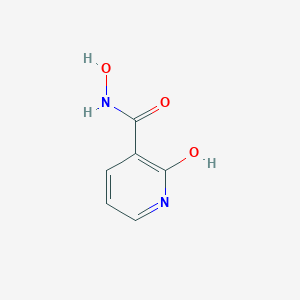
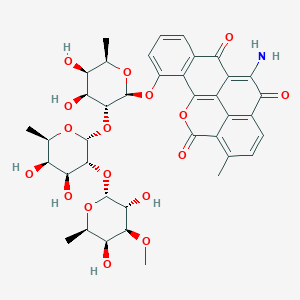
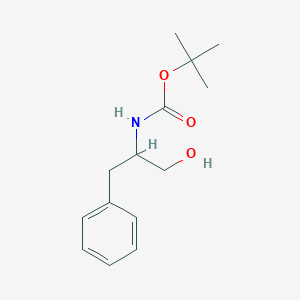
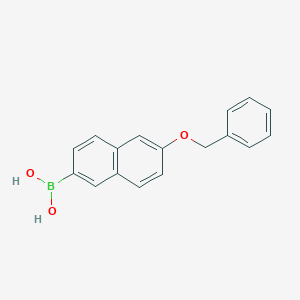
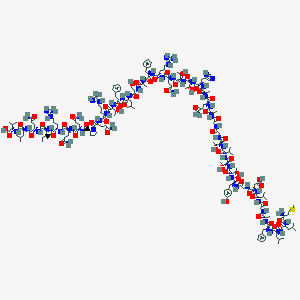
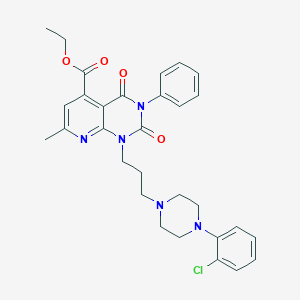
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)

